4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine
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Overview
Description
4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry and pharmaceuticals .
Mechanism of Action
Target of Action
Compounds containing the thiazole ring, such as this one, are known to exhibit a broad range of biological activities . They are often involved in interactions with various proteins and enzymes in the body, which can lead to diverse therapeutic effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific effects of this compound would depend on its exact mode of action and the biochemical pathways it influences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine typically involves the reaction of 4,5-dimethyl-2-thiazolyl chloride with oxolan-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine can undergo various types of chemical reactions including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar ring structure.
Oxazole: Another five-membered ring compound with an oxygen atom instead of sulfur.
Imidazole: Contains two nitrogen atoms in the ring structure.
Uniqueness
4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine is unique due to the presence of both the thiazole ring and the oxolan-3-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(4,5-dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-5-6(2)14-9(11-5)13-8-4-12-3-7(8)10/h7-8H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNLUDPOWOBLFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC2COCC2N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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